
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine typically involves the reaction of 2,2,3,3-tetrafluoro-1-propanol with appropriate amines under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products. Safety measures are implemented to handle the highly reactive fluorinated intermediates and to prevent any hazardous incidents.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated amides or other oxidized derivatives.
Reduction: Reduction reactions can yield different fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated amides, while substitution reactions can introduce various functional groups, leading to a diverse array of fluorinated compounds.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems and for developing fluorinated biomolecules.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological or chemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether
- 2,2,3,3-Tetrafluoro-1-propanol
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid
Uniqueness
2,2,3,3-Tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications that similar compounds may not fulfill.
Propiedades
Número CAS |
78650-56-3 |
|---|---|
Fórmula molecular |
C6H7F8N |
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-N-(2,2,3,3-tetrafluoropropyl)propan-1-amine |
InChI |
InChI=1S/C6H7F8N/c7-3(8)5(11,12)1-15-2-6(13,14)4(9)10/h3-4,15H,1-2H2 |
Clave InChI |
CFVFZRMYKBQBFC-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)F)(F)F)NCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



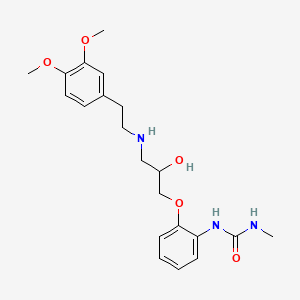

![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
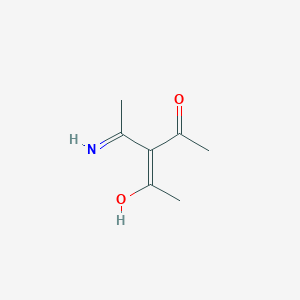
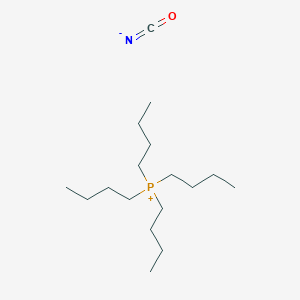

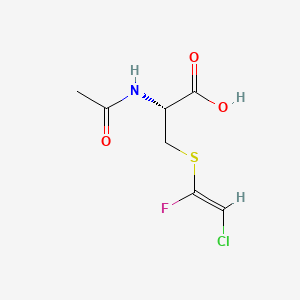
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)
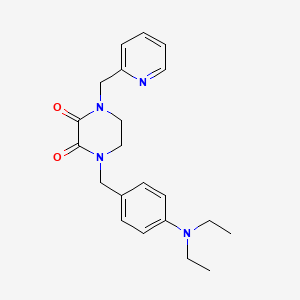
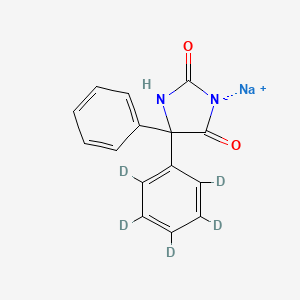

![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(6-bromo-2-benzothiazolyl)azo]phenyl]-](/img/structure/B14444881.png)
